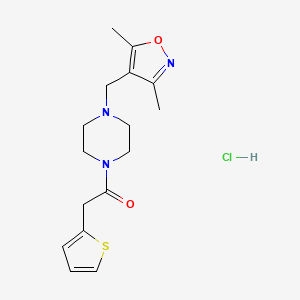

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

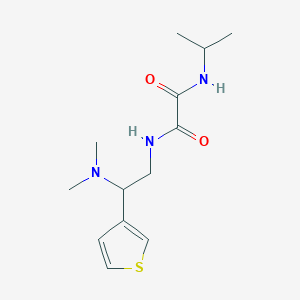

This compound is a derivative of quinoline, which is a class of nitrogen-containing heterocyclic compounds . Quinolines have been found ubiquitously in nature and are used in designing bioactive compounds displaying various activities .

Synthesis Analysis

The synthesis of similar compounds, such as 7-chloro-4-aminoquinoline derivatives, has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound, as a derivative of 7-chloro-4-aminoquinoline, has been found to have significant antimicrobial activity . The most active ones displayed MIC values in the range of 1.5 to 12.5 µg/mL . However, they displayed no antifungal activity . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .

Antimalarial Activity

The 7-chloro-4-aminoquinoline nucleus is obligatory for antimalarial activity . This could be attributed mainly due to prevention of heme polymerization into an insoluble compound, hemozoin (malaria pigment) . Some new 4-aminoquinoline derivatives were synthesized and screened for in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum (3D7) .

Antibacterial Activity

In addition to the evaluation of antimalarial activity, the synthesized compounds were also screened for antibacterial activity against six different strains of Gram-positive (Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae) . All the compounds at the tested doses were found to be active against all the tested organisms .

Anti-virulence Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-virulence .

Anti-leishmanial Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-leishmanial activity .

Anti-platelet Aggregation

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-platelet aggregation .

Anti-inflammatory and Immune-modulatory Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-inflammatory, immune-modulatory activities .

Anticancer Activity

4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anticancer activities .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .

Biochemical Pathways

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution .

Result of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity .

Action Environment

It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by esterification of the resulting product with ethanol.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as DCC or EDC to form Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate.", "Step 2: Purification of the intermediate by recrystallization or column chromatography.", "Step 3: Esterification of the intermediate with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |

CAS-Nummer |

1189916-34-4 |

Produktname |

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Molekularformel |

C19H16Cl2N2O3 |

Molekulargewicht |

391.25 |

IUPAC-Name |

ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

InChI-Schlüssel |

AQJAJDPBJYJGAW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)